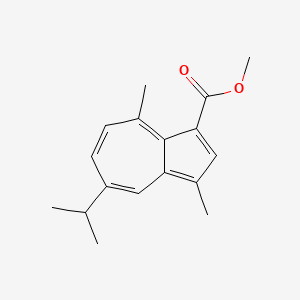

Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate

Description

Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate is a synthetic azulene derivative characterized by a carboxylate ester group (-COOCH3) at position 1 of the azulene core. Azulenes, non-alternating aromatic hydrocarbons, exhibit unique electronic and optical properties due to their polarized π-electron system. For instance, the aldehyde analog (5-isopropyl-3,8-dimethylazulene-1-carbaldehyde) is synthesized in 98% yield and serves as a key precursor for further modifications .

Properties

IUPAC Name |

methyl 3,8-dimethyl-5-propan-2-ylazulene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-10(2)13-7-6-11(3)16-14(9-13)12(4)8-15(16)17(18)19-5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFWLEOAFONVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576122 | |

| Record name | Methyl 3,8-dimethyl-5-(propan-2-yl)azulene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39665-58-2 | |

| Record name | Methyl 3,8-dimethyl-5-(propan-2-yl)azulene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate typically involves the reaction of guaiazulene with diazomethane in the presence of methanol . The reaction conditions include:

Reactants: Guaiazulene, Diazomethane, Methanol

Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Chemical Reactions Analysis

Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Electrophilic substitution reactions can occur on the azulene ring, facilitated by reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of azulene derivatives, including methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate. Research indicates that azulene compounds exhibit significant activity against various cancer cell lines. For instance, a study reported the cytotoxicity of several azulene derivatives, showing that methyl 7-isopropyl-2-methoxyazulene-1-carboxylate had comparable effects against tumor cells with a CC50 value of approximately 0.39 mM . This suggests potential applications in cancer therapeutics.

Anti-inflammatory Properties

Azulenes are known for their anti-inflammatory effects. This compound may serve as a lead compound for developing new anti-inflammatory drugs. Its structural features allow it to interact with biological targets involved in inflammatory pathways, potentially leading to reduced inflammation in various conditions.

Chemical Sensors

The development of stimuli-responsive molecules has gained traction in environmental monitoring. Azulene derivatives, including this compound, have been investigated as potential chemical sensors for detecting pollutants such as fluoride ions in water sources. A study demonstrated the synthesis of a chemosensor based on guaiazulene that exhibited selective sensing properties towards fluoride ions . This highlights the compound's utility in environmental applications.

Functionalization and Polymer Chemistry

This compound can be utilized in polymer chemistry for synthesizing functional materials. Its unique structure allows for modifications that can enhance the properties of polymers, such as thermal stability and mechanical strength. Research into the functionalization of azulenes has shown promising results in creating materials with specific characteristics tailored for industrial applications .

Case Study 1: Cytotoxicity Assessment

A comprehensive study evaluated the cytotoxic effects of various azulene derivatives on human tumor and normal cell lines. The findings indicated that methyl 7-isopropyl-2-methoxyazulene-1-carboxylate exhibited lower cytotoxicity against normal cells compared to tumor cells, suggesting a potential therapeutic window for selective targeting in cancer treatment .

Case Study 2: Environmental Monitoring

In a study aimed at developing chemosensors for environmental pollutants, researchers synthesized a guaiazulene-based sensor that demonstrated effective detection capabilities for fluoride ions at low concentrations (10^-7 M). This application underscores the relevance of azulene derivatives like this compound in addressing environmental challenges .

Mechanism of Action

The mechanism of action of Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to interact with biological membranes and proteins, potentially modulating their functions. The specific pathways and targets are still under investigation, but its anti-inflammatory and antimicrobial effects suggest interactions with enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Functional Group-Driven Properties

- Ester vs. Sulfonate : The carboxylate ester group in the target compound likely confers moderate solubility in organic solvents, contrasting with the sulfonate analog’s high water solubility due to its ionic -SO3Na group .

- Aldehyde Reactivity : The aldehyde derivative’s -CHO group enables facile condensation reactions, as demonstrated in the synthesis of α-carbocations and thiophene hybrids .

Pharmacological Activity

HNS-32, a carboxamidine derivative, demonstrates direct cardiovascular effects, including antiarrhythmic action in canine models .

Key Research Findings

Electrochemical Performance : The oxazolone-modified electrode (G) shows promise for organic electronics, with redox properties comparable to cutting-edge materials .

Solubility Profiles : Sulfonate derivatives exhibit superior aqueous solubility, making them industrially viable, while ester and aldehyde analogs are more suited for organic-phase reactions .

Biological Activity : HNS-32’s antiarrhythmic effects suggest azulene derivatives can be tailored for specific biological targets through functional group engineering .

Q & A

Basic Question: What are the optimal synthetic routes for Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate?

Methodological Answer:

The compound can be synthesized via the Vilsmeier-Haack reaction, which involves formylation of 5-isopropyl-3,8-dimethylazulene using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This method achieves a 98% yield under optimized conditions . Key steps include:

- Reaction monitoring via thin-layer chromatography (TLC).

- Purification via recrystallization from dichloromethane/hexane.

- Structural confirmation using ¹H NMR and high-resolution mass spectrometry (HRMS) .

Basic Question: How is the molecular structure of this azulene derivative validated?

Methodological Answer:

Structural validation employs:

- ¹H NMR spectroscopy : Distinct signals for isopropyl (δ 1.39 ppm, doublet), methyl groups (δ 2.56–3.73 ppm), and azulene protons (δ 7.41–10.62 ppm) confirm substitution patterns .

- HRMS : A molecular ion peak at m/z = 235.16992 ([C₁₅H₂₁N₂]⁺) matches the theoretical mass .

- Melting point analysis : A sharp range (155–156°C) indicates high purity .

Advanced Question: How can this compound be applied in electrochemical sensing of heavy metals?

Methodological Answer:

The azulene core’s redox activity enables its use in chemically modified electrodes (CMEs) for heavy metal detection:

- Electrode preparation : Immobilize the compound via controlled potential electrolysis or cyclic voltammetry (CV) in acetonitrile .

- Analytical techniques : Use differential pulse voltammetry (DPV) to detect Pb²⁺, with calibration curves showing linear responses in 0.1–10 µM ranges .

- Interference studies : Test selectivity against Cd²⁺, Hg²⁺, and Cu²⁺ by varying supporting electrolytes (e.g., acetate vs. phosphate buffers) .

Advanced Question: How does the carboxylate derivative compare to its sulfonate analog in stability and reactivity?

Methodological Answer:

Comparative studies require:

- Synthetic comparison : The sulfonate analog (sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate) is synthesized via sulfonation of azulene followed by sodium salt formation, whereas the carboxylate uses formylation/esterification .

- Stability assays : Assess photodegradation under UV-Vis light (300–800 nm) and thermal stability via thermogravimetric analysis (TGA).

- Solubility profiling : Compare polar (DMSO, water) vs. nonpolar (chloroform) solvents to guide applications in biological or organic media .

Advanced Question: What methodologies assess its potential pharmacological activity?

Methodological Answer:

While direct data on this compound is limited, analogous azulene derivatives suggest:

- In vitro cytotoxicity assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antioxidant profiling : Measure radical scavenging (DPPH/ABTS assays) and oxidative stress markers (e.g., glutathione levels) in lymphocyte models .

- Enzyme inhibition : Screen against COX-2 or CYP450 isoforms using fluorometric/colorimetric substrates .

Advanced Question: How to resolve contradictions in reported synthetic yields or electrochemical efficiency?

Methodological Answer:

Address discrepancies through:

- Reaction optimization : Vary POCl₃/DMF ratios (1:1 to 1:3) and temperature (0°C to reflux) to identify yield-limiting factors .

- Electrode conditioning : Compare pre-treatment methods (e.g., polishing with alumina vs. diamond paste) to enhance reproducibility in CV/DPV results .

- Statistical validation : Use Design of Experiments (DoE) to isolate critical variables (e.g., solvent purity, humidity) .

Advanced Question: What strategies enable the study of its supramolecular interactions?

Methodological Answer:

- X-ray crystallography : Co-crystallize with π-acceptors (e.g., tetracyanoquinodimethane) to analyze stacking interactions .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict binding sites .

- Spectroscopic titration : Monitor UV-Vis/fluorescence quenching with host molecules (e.g., cyclodextrins) to determine association constants .

Advanced Question: How to design experiments for tracking its metabolic fate in biological systems?

Methodological Answer:

- Isotopic labeling : Synthesize a ¹³C-labeled analog via carboxylation with ¹³CO₂ for LC-MS/MS metabolic profiling .

- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites .

- Imaging probes : Conjugate with fluorescent tags (e.g., Cy5) for real-time tracking in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.